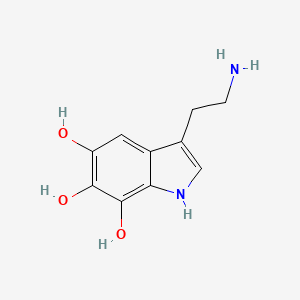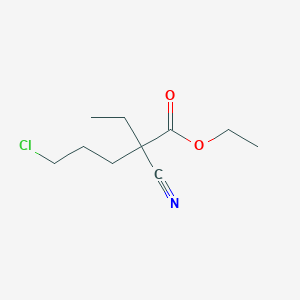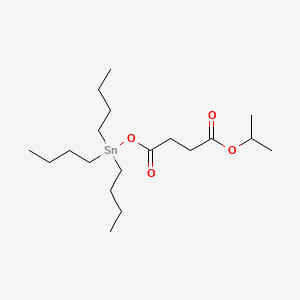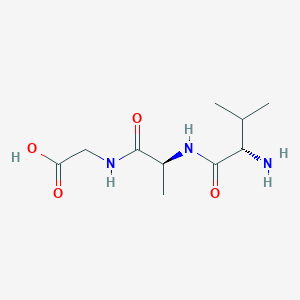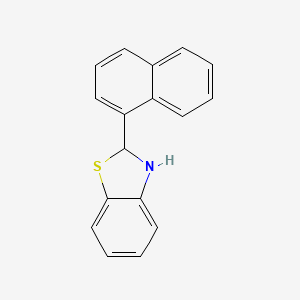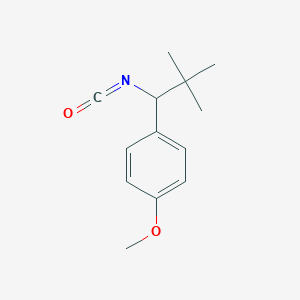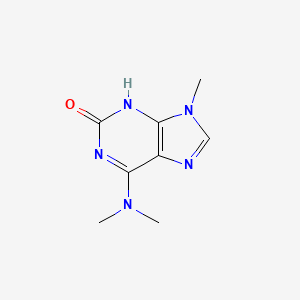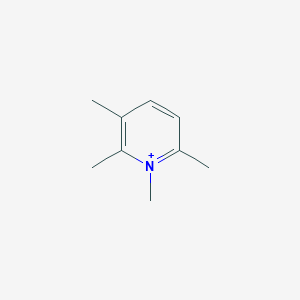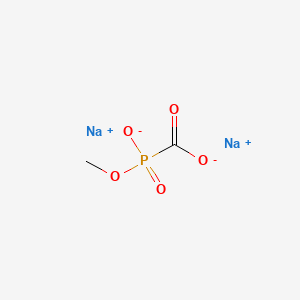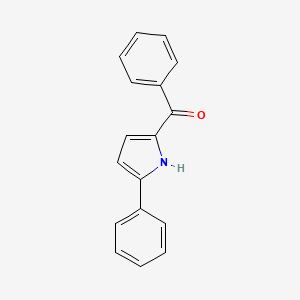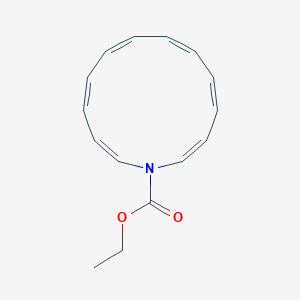
Azacyclotrideca-2,4,6,8,10,12-hexaene-1-carboxylic acid, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azacyclotrideca-2,4,6,8,10,12-hexaene-1-carboxylic acid, ethyl ester is a complex organic compound with a unique structure characterized by a 13-membered ring containing alternating double bonds and a nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Azacyclotrideca-2,4,6,8,10,12-hexaene-1-carboxylic acid, ethyl ester typically involves the cyclization of linear precursors under specific conditions. One common method involves the use of palladium-catalyzed coupling reactions to form the cyclic structure. The reaction conditions often include high temperatures and the presence of a base to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Azacyclotrideca-2,4,6,8,10,12-hexaene-1-carboxylic acid, ethyl ester undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas, palladium catalyst
Nucleophiles: Ammonia, amines
Major Products
The major products formed from these reactions include carboxylic acids, ketones, amides, and various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Azacyclotrideca-2,4,6,8,10,12-hexaene-1-carboxylic acid, ethyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers and advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of Azacyclotrideca-2,4,6,8,10,12-hexaene-1-carboxylic acid, ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Paracyclophane: A similar compound with a different ring structure and properties.
Tricyclohexadecahexaene: Another related compound with a different arrangement of double bonds and ring size.
Uniqueness
Azacyclotrideca-2,4,6,8,10,12-hexaene-1-carboxylic acid, ethyl ester is unique due to its specific ring structure and the presence of a nitrogen atom, which imparts distinct chemical and biological properties compared to other similar compounds .
Eigenschaften
CAS-Nummer |
53085-81-7 |
|---|---|
Molekularformel |
C15H17NO2 |
Molekulargewicht |
243.30 g/mol |
IUPAC-Name |
ethyl 1-azacyclotrideca-2,4,6,8,10,12-hexaene-1-carboxylate |
InChI |
InChI=1S/C15H17NO2/c1-2-18-15(17)16-13-11-9-7-5-3-4-6-8-10-12-14-16/h3-14H,2H2,1H3 |
InChI-Schlüssel |
HCASWEPKCVWHPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)N1C=CC=CC=CC=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


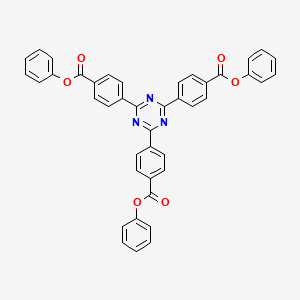
![1,2,3,4-Tetrachloro-5-[(ethylsulfanyl)methylidene]cyclopenta-1,3-diene](/img/structure/B14635104.png)

